REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[F:5][CH:6]([F:16])[C:7]1[C:11]([C:12](O)=[O:13])=[CH:10][N:9]([CH3:15])[N:8]=1>ClC1C=CC=CC=1>[F:5][CH:6]([F:16])[C:7]1[C:11]([C:12]([Cl:3])=[O:13])=[CH:10][N:9]([CH3:15])[N:8]=1
|
Name
|
|
Quantity
|
69.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
FC(C1=NN(C=C1C(=O)O)C)F
|
Name
|
|
Quantity
|
440 g
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1 hour at 110° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated to a crude product solution
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NN(C=C1C(=O)Cl)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 195.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |